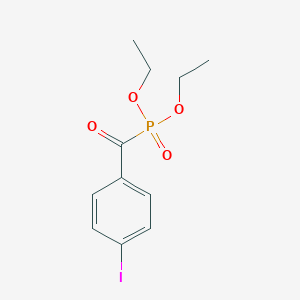

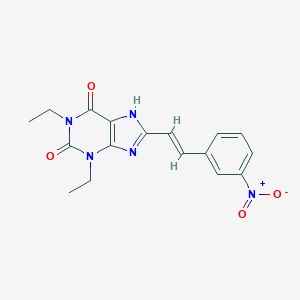

![molecular formula C15H11F2N3O4S B129616 6-(2,4-二氟苯氧基)-8-甲基-2-(甲磺酰基)吡啶并[2,3-d]嘧啶-7(8h)-酮 CAS No. 449808-50-8](/img/structure/B129616.png)

6-(2,4-二氟苯氧基)-8-甲基-2-(甲磺酰基)吡啶并[2,3-d]嘧啶-7(8h)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one is a useful research compound. Its molecular formula is C15H11F2N3O4S and its molecular weight is 367.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

吡啶并[2,3-d]嘧啶的合成和应用

吡啶并[2,3-d]嘧啶作为一类化合物,由于其结构复杂性和潜在的治疗益处而受到广泛研究。研究进展突出了各种合成途径以开发嘧啶衍生物,强调了它们的抗炎活性以及构效关系 (SAR)。这些化合物表现出广泛的药理作用,包括抗氧化、抗菌、抗病毒、抗真菌、抗结核和抗炎特性,这归因于它们对重要炎症介质的抑制反应(Rashid 等人,2021)。

化学合成和催化

与吡啶并[2,3-d]嘧啶密切相关的吡喃嘧啶骨架的合成采用杂化催化剂,包括有机催化剂、金属催化剂和纳米催化剂。这些催化剂促进了单锅多组分反应,导致具有显着生物活性的先导分子的开发(Parmar 等人,2023)。

生物学和药理学研究

与嘧啶衍生物相关的广泛药理活性突出了它们在开发新治疗剂中的潜力。这些化合物已通过基于构效关系 (SAR) 的方法分析了它们在治疗包括阿尔茨海默病在内的各种疾病中的作用,表明它们在药物化学和药物设计中的重要性(Das 等人,2021)。

环境和分析化学

在环境科学领域,多氟烷基物质 (PFAS),包括相关的全氟化合物,已被广泛研究。虽然与所讨论的特定化学结构没有直接关系,但对 PFAS 的研究展示了分析技术以及对环境中持久性有机污染物的关注。这项研究反映了更广泛的背景,在该背景下,相关化合物可能会被研究其环境归趋、生物蓄积和潜在毒理影响(Liu & Mejia Avendaño, 2013)。

作用机制

Target of Action

The primary target of this compound is the Bromodomain and Extraterminal Domain (BET) family . The BET family proteins are known to play a crucial role in gene regulation through the recognition of acetylated histone tails, thereby influencing chromatin structure and gene expression .

Mode of Action

The compound acts as a potent inhibitor of the BET family proteins . It interacts with these proteins, specifically by forming a bidentate interaction with a critical asparagine residue . This interaction results in the inhibition of the BET proteins, leading to changes in gene expression .

Biochemical Pathways

The inhibition of BET proteins affects various biochemical pathways involved in gene regulation . These pathways are crucial for many biological processes, including cell proliferation, inflammation, and cancer progression .

Pharmacokinetics

The compound exhibits excellent drug metabolism and pharmacokinetics (DMPK) properties . It demonstrates advantageous exposures and half-life both in animal models and in humans . These properties contribute to its good bioavailability, making it an effective therapeutic agent .

Result of Action

The inhibition of BET proteins by this compound leads to changes in gene expression . This can result in the suppression of cell proliferation and inflammation, and the inhibition of cancer progression . Therefore, the compound has potential therapeutic applications in various diseases, including cancer .

生化分析

Biochemical Properties

6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of bromodomain and extraterminal domain (BET) family bromodomains . This compound interacts with enzymes, proteins, and other biomolecules, such as bromodomain-containing proteins, by binding to their active sites. The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the binding pocket of the target protein .

Cellular Effects

The effects of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation of cancer cells by disrupting the function of BET bromodomains, leading to altered gene expression and cell cycle arrest . Additionally, it affects cellular metabolism by interfering with metabolic pathways that are crucial for cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the bromodomain of BET proteins, preventing them from recognizing acetylated lysine residues on histone tails . This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to decreased expression of genes involved in cell proliferation and survival . Additionally, it may induce changes in the expression of genes related to apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure may lead to degradation, resulting in reduced efficacy . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one vary with different dosages in animal models . At lower doses, the compound effectively inhibits BET bromodomains without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including weight loss, organ toxicity, and behavioral changes . Threshold effects have been identified, indicating the optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or lose biological activity . These metabolic pathways can affect the compound’s efficacy and toxicity, influencing its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is crucial for its activity and function . This compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on BET bromodomains . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective interaction with target proteins .

属性

IUPAC Name |

6-(2,4-difluorophenoxy)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O4S/c1-20-13-8(7-18-15(19-13)25(2,22)23)5-12(14(20)21)24-11-4-3-9(16)6-10(11)17/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNSQQKYEQYRAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)

![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)

![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)

![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)

![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)